molecular formula C16H26N4O3 B12328458 (R)-3-(4-ethylaminopyrimidin-2-yloxy)piperidine-1-carboxylic acid

(R)-3-(4-ethylaminopyrimidin-2-yloxy)piperidine-1-carboxylic acid

Cat. No.: B12328458
M. Wt: 322.40 g/mol
InChI Key: AJKXOFOYMMQYGU-GFCCVEGCSA-N
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Description

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxylic acid group and an ethylamino-pyrimidinyl-oxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

IUPAC Name

tert-butyl (3R)-3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H26N4O3/c1-5-17-13-8-9-18-14(19-13)22-12-7-6-10-20(11-12)15(21)23-16(2,3)4/h8-9,12H,5-7,10-11H2,1-4H3,(H,17,18,19)/t12-/m1/s1

InChI Key

AJKXOFOYMMQYGU-GFCCVEGCSA-N

Isomeric SMILES

CCNC1=NC(=NC=C1)O[C@@H]2CCCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

    Attachment of the Ethylamino-Pyrimidinyl-Oxy Group: This step involves the nucleophilic substitution reaction where the ethylamino-pyrimidinyl-oxy group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidinyl ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine and pyrimidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a lead compound for drug development, especially in the areas of antimicrobial and anticancer therapies.

Medicine

In medicine, ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in various disease models.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in multiple scientific fields. Unlike the similar compounds listed, it is primarily investigated for its bioactive properties and potential therapeutic applications.

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